S-Acetylglutathione

Descripción general

Descripción

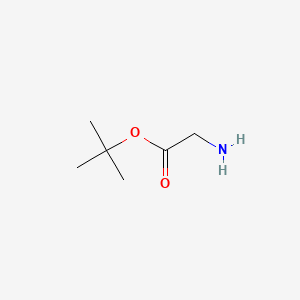

S-Acetylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is modified by the addition of an acetyl group to the sulfur atom of the cysteine residue, which enhances its stability and bioavailability. This compound is known for its potent antioxidant properties and its ability to support cellular functions by replenishing intracellular glutathione levels .

Mecanismo De Acción

- Role : GSH is involved in various processes, including drug conjugation for excretion, enzyme cofactor activity, protein disulfide bond rearrangement, and reduction of peroxides .

- Methylglyoxal Detoxification : GSH detoxifies methylglyoxal, a toxic by-product of metabolism, through glyoxalase enzymes .

- Absorption and Stability : Acetylation enhances S-Acetylglutathione’s absorption and stability, allowing efficient cellular uptake. Once inside cells, it converts back to GSH, replenishing intracellular GSH levels .

- ADME Properties : this compound’s pharmacokinetics involve absorption, distribution, metabolism, and excretion. However, oral intake may not significantly enhance plasma GSH levels due to gut metabolization .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Análisis Bioquímico

Biochemical Properties

S-Acetylglutathione plays a crucial role in biochemical reactions as a precursor to glutathione. It is more stable in plasma and can be taken up directly by cells, where it is converted to glutathione. This conversion is facilitated by enzymes such as glutathione reductase. This compound interacts with various biomolecules, including proteins and enzymes involved in redox reactions. It serves as a cofactor for glutathione peroxidases and glutathione S-transferases, which are essential for detoxifying reactive oxygen species and maintaining cellular redox balance .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It enhances intracellular glutathione levels, which is vital for protecting cells from oxidative stress. In studies involving human foreskin fibroblasts, this compound was shown to restore intracellular glutathione levels more efficiently than glutathione itself. This replenishment helps in maintaining cell viability and function, particularly during oxidative insults . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is taken up by cells and converted to glutathione, which then participates in redox reactions. This compound can directly interact with and neutralize reactive oxygen species, thereby protecting cellular components from oxidative damage. It also serves as a substrate for glutathione-dependent enzymes, facilitating detoxification processes. Furthermore, this compound can modulate gene expression by influencing redox-sensitive transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is more stable than glutathione in plasma, which allows for sustained intracellular levels of glutathione upon administration. Studies have shown that this compound can maintain elevated glutathione levels in cells for extended periods, providing long-term protection against oxidative stress. Additionally, its stability and bioavailability make it a suitable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound was found to dose-dependently restore intracellular glutathione levels and improve cell survival during viral infections. Higher doses of this compound were associated with more significant protective effects, although excessive doses could potentially lead to adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to glutathione. It interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are crucial for maintaining cellular redox balance. This compound also influences metabolic flux by modulating the levels of reactive oxygen species and other metabolites involved in oxidative stress responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up directly by cells and converted to glutathione, which can then be distributed to various cellular compartments. This direct uptake and conversion enhance its bioavailability and effectiveness in replenishing intracellular glutathione levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosol, where it is converted to glutathione. This localization is essential for its role in maintaining cellular redox balance and protecting against oxidative stress. This compound may also be targeted to specific organelles, such as mitochondria, where it can further support cellular antioxidant defenses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-Acetylglutathione typically involves the selective acylation of the thiol group of glutathione. One efficient method uses a mixed solvent system of dimethylformamide (DMF) and trifluoroacetic acid (TFA) with cobalt chloride as a catalyst. This process selectively acetylates the thiol group without affecting the free amino groups, resulting in a high yield and purity of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of recyclable solvents and catalysts is also emphasized to make the process cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

S-Acetylglutathione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfide bonds.

Reduction: It can be reduced back to glutathione.

Substitution: The acetyl group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific nucleophiles under controlled pH and temperature conditions.

Major Products

Oxidation: Formation of glutathione disulfide.

Reduction: Regeneration of glutathione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

S-Acetylglutathione has a wide range of applications in scientific research:

Chemistry: Used as a stable precursor for glutathione in various chemical reactions.

Biology: Studied for its role in cellular defense mechanisms and oxidative stress response.

Medicine: Investigated for its potential therapeutic effects in conditions like liver diseases, neurodegenerative disorders, and immune system support.

Industry: Used in the formulation of supplements and skincare products due to its antioxidant properties

Comparación Con Compuestos Similares

Similar Compounds

L-Glutathione: The natural form of glutathione, composed of glutamic acid, cysteine, and glycine.

N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.

Glutathione Disulfide: The oxidized form of glutathione.

Uniqueness of S-Acetylglutathione

This compound is unique due to its enhanced stability and bioavailability compared to L-Glutathione. The acetylation allows it to bypass the digestive system and be absorbed intact, making it more effective in increasing intracellular glutathione levels. This makes it a preferred choice for oral supplementation and therapeutic applications .

Propiedades

IUPAC Name |

5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWSIPJNWXCEO-BRFYHDHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-47-5 | |

| Record name | S-acetylglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)